molecular formula C15H11NO B232085 9-Anthraldehyde oxime CAS No. 18004-57-4

9-Anthraldehyde oxime

Cat. No.: B232085
CAS No.: 18004-57-4
M. Wt: 221.25 g/mol
InChI Key: HLGMTCSSRBPNOQ-UHFFFAOYSA-N
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Description

9-Anthraldehyde oxime is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and applications. The oxime functional group, characterized by the presence of a nitrogen-oxygen double bond, imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxaldehyde, oxime typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature, resulting in the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 9-Anthraldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-anthracenecarboxaldehyde, oxime is primarily based on its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition, cycloaddition, and other reactions, leading to the formation of diverse products. These reactions often involve the formation of intermediates such as nitrile oxides, which can further react with other molecules to form complex structures .

Comparison with Similar Compounds

  • 9-Anthracenecarboxaldehyde
  • Anthracene-9-carbaldehyde
  • Anthracene-9-carboxylic acid

Comparison: 9-Anthraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity compared to its parent compounds. While 9-anthracenecarboxaldehyde and anthracene-9-carbaldehyde are primarily used as intermediates in organic synthesis, the oxime derivative offers additional versatility in forming nitrile oxides and other reactive intermediates .

Properties

IUPAC Name

N-(anthracen-9-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMTCSSRBPNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066294
Record name 9-Anthracenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18004-57-4
Record name 9-Anthracenecarboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18004-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Anthracenecarboxaldehyde, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018004574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Anthracenecarboxaldehyde, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Anthracenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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